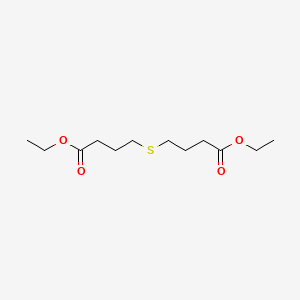![molecular formula C14H10Cl5NS B14001643 n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline CAS No. 6631-93-2](/img/structure/B14001643.png)
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a pentachlorophenyl group, a sulfanyl group, and a methyl group attached to the nitrogen atom of the aniline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline typically involves the following steps:
Formation of the Sulfanyl Intermediate: The pentachlorophenyl group is first reacted with a suitable thiol to form the pentachlorophenyl sulfanyl intermediate.
Alkylation of Aniline: The intermediate is then reacted with n-Methylaniline under controlled conditions to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentachlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine.
Aplicaciones Científicas De Investigación
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The pentachlorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions. The methyl group on the nitrogen atom increases the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
n-Methylaniline: Lacks the pentachlorophenyl and sulfanyl groups, making it less reactive in certain chemical reactions.
n-Methyl-n-{[(trichlorophenyl)sulfanyl]methyl}aniline: Similar structure but with fewer chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Propiedades
Número CAS |
6631-93-2 |
|---|---|
Fórmula molecular |
C14H10Cl5NS |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
N-methyl-N-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H10Cl5NS/c1-20(8-5-3-2-4-6-8)7-21-14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,7H2,1H3 |
Clave InChI |
ARFKDMUECABLBM-UHFFFAOYSA-N |
SMILES canónico |
CN(CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


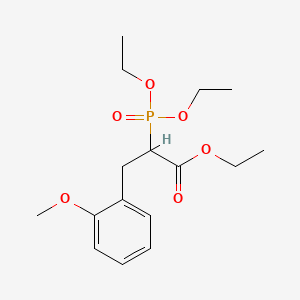
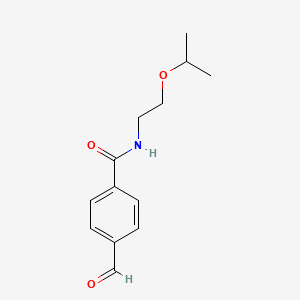
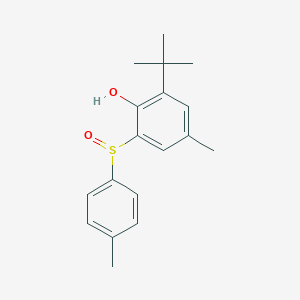

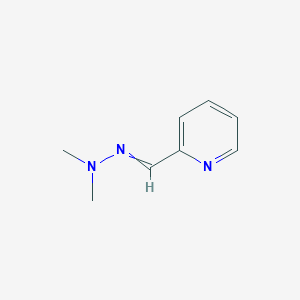
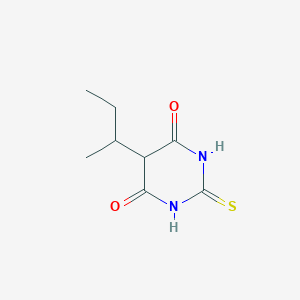
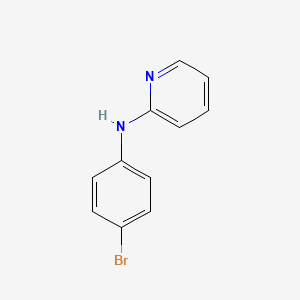
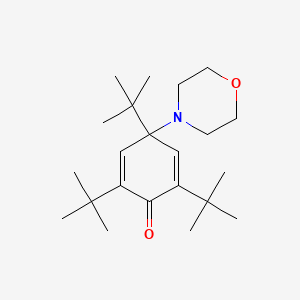
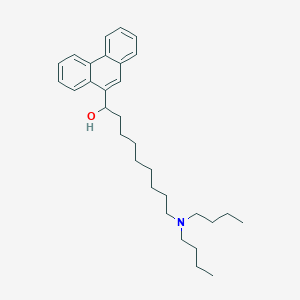
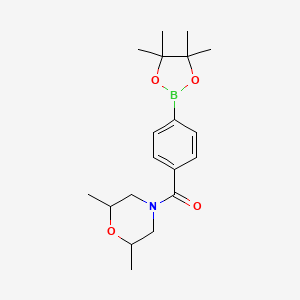
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
